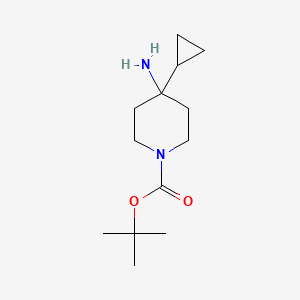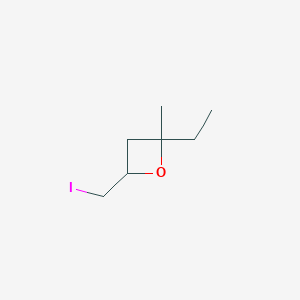
2-Ethyl-4-(iodomethyl)-2-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(iodomethyl)-2-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl group, an iodomethyl group, and a methyl group attached to the oxetane ring. Oxetanes are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(iodomethyl)-2-methyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of appropriate precursors. One common method involves the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through a halogenation reaction. This can be achieved by treating the oxetane with iodomethane in the presence of a base such as potassium carbonate.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-(iodomethyl)-2-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxetane ring can lead to the formation of open-chain alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted oxetanes with various functional groups.
Oxidation: Products include oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Products include open-chain alcohols or ethers.
Applications De Recherche Scientifique
2-Ethyl-4-(iodomethyl)-2-methyloxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(iodomethyl)-2-methyloxetane involves its reactivity due to the strained oxetane ring and the presence of the iodomethyl group. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is displaced by nucleophiles. The strained ring structure also makes it susceptible to ring-opening reactions, leading to the formation of various functionalized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(iodomethyl)oxetane: Similar structure but lacks the ethyl group.
2-Ethyl-4-(bromomethyl)-2-methyloxetane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-Ethyl-4-(chloromethyl)-2-methyloxetane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
2-Ethyl-4-(iodomethyl)-2-methyloxetane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to bromomethyl or chloromethyl analogs. The combination of the ethyl and methyl groups also influences its chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
2007921-18-6 |
|---|---|
Formule moléculaire |
C7H13IO |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
2-ethyl-4-(iodomethyl)-2-methyloxetane |
InChI |
InChI=1S/C7H13IO/c1-3-7(2)4-6(5-8)9-7/h6H,3-5H2,1-2H3 |
Clé InChI |
IGIJFXWVFVFOGW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(O1)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



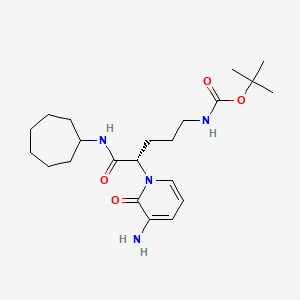

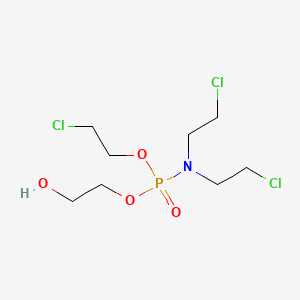
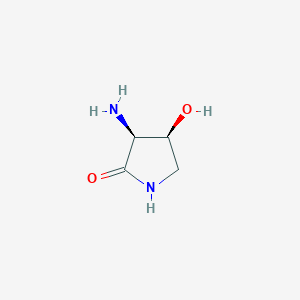
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
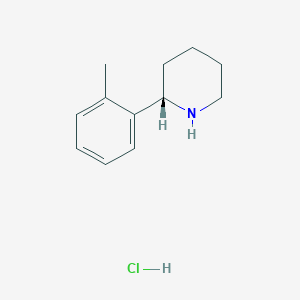
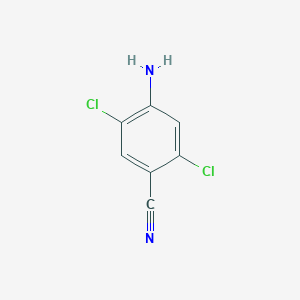
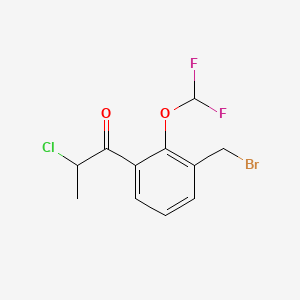
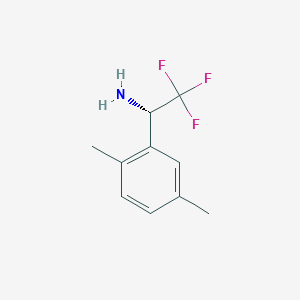
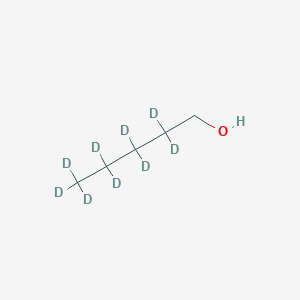
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
